1,1'-[(Dinitromethylene)disulfanediyl]dibenzene
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Overview
Description
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfanediyl group, with a dinitromethylene group attached. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,1’-[disulfanediyl]dibenzene with dinitromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The dinitromethylene group can participate in redox reactions, while the disulfanediyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Disulfanediyldi(4,1-phenylene)]diethanone
- 1,1’-[Disulfanediyldi(1S)-1,1-ethanediyl]dibenzene
Uniqueness
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is unique due to the presence of both dinitromethylene and disulfanediyl groups, which confer distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Properties
CAS No. |
58174-58-6 |
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Molecular Formula |
C13H10N2O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[dinitro(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)13(15(18)19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10H |
InChI Key |
WYEGWJBGLZFTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])SC2=CC=CC=C2 |
Origin of Product |
United States |
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